molecular formula C5H11Cl2O2P B13704472 Neopentyl Phosphorodichloridate

Neopentyl Phosphorodichloridate

Cat. No.: B13704472
M. Wt: 205.02 g/mol
InChI Key: GQNAJJFEBAGWDL-UHFFFAOYSA-N
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Description

Neopentyl Phosphorodichloridate is an organophosphorus compound with the chemical formula C5H11Cl2O2P. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity and is often utilized in the preparation of various phosphorus-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Neopentyl Phosphorodichloridate can be synthesized through the reaction of neopentyl alcohol with phosphorus oxychloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:

C5H11OH+POCl3C5H11Cl2O2P+HCl\text{C5H11OH} + \text{POCl3} \rightarrow \text{C5H11Cl2O2P} + \text{HCl} C5H11OH+POCl3→C5H11Cl2O2P+HCl

The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Neopentyl Phosphorodichloridate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form corresponding phosphoramidates and phosphates.

    Hydrolysis: In the presence of water, it hydrolyzes to form neopentyl alcohol and phosphoric acid.

    Oxidation and Reduction: While less common, it can participate in oxidation-reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Solvents: Anhydrous solvents like dichloromethane and tetrahydrofuran are often used to maintain reaction conditions.

    Catalysts: Bases such as pyridine or triethylamine are used to neutralize by-products and drive the reaction to completion.

Major Products Formed:

    Phosphoramidates: Formed by reaction with amines.

    Phosphates: Formed by reaction with alcohols.

    Neopentyl Alcohol and Phosphoric Acid: Formed by hydrolysis.

Scientific Research Applications

Neopentyl Phosphorodichloridate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds, which are important in the development of pesticides, flame retardants, and plasticizers.

    Biology: It is utilized in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Medicine: Research into its derivatives has shown potential in the development of new pharmaceuticals, particularly in the area of enzyme inhibitors.

    Industry: It is used in the production of specialty chemicals and materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of Neopentyl Phosphorodichloridate involves its reactivity with nucleophiles. The phosphorus atom in the compound is electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of new phosphorus-nitrogen or phosphorus-oxygen bonds, depending on the nucleophile involved. The pathways and molecular targets vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

    Neopentyl Glycol: Another compound with a neopentyl group, used in the production of polyesters and plasticizers.

    Phosphorochloridates: A broader class of compounds that includes Neopentyl Phosphorodichloridate, used in similar synthetic applications.

Uniqueness: this compound is unique due to its specific reactivity and the stability provided by the neopentyl group. This stability makes it a valuable intermediate in the synthesis of more complex organophosphorus compounds.

Biological Activity

Neopentyl phosphorodichloridate (NPD) is a phosphoric acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of NPD, including its mechanisms of action, relevant case studies, and research findings.

NPD acts primarily as a prodrug, which means that it requires metabolic activation to exert its biological effects. Upon administration, NPD undergoes hydrolysis to yield active phosphoramide or phosphonate species. These active metabolites can interact with various biological targets, including nucleic acids and proteins, leading to therapeutic effects.

  • Hydrolysis : The hydrolysis of NPD can be catalyzed by carboxylic-ester hydrolases or carboxypeptidase-type enzymes, which cleave the ester bonds, releasing the biologically active components .
  • Cell Membrane Permeability : Due to its lipophilic nature, NPD can diffuse across cell membranes without requiring specific transport mechanisms .

Antiviral and Anticancer Properties

Research has shown that phosphorodichloridates like NPD exhibit significant antiviral and anticancer activities:

  • Antiviral Activity : Compounds similar to NPD have been reported to inhibit viruses such as Hepatitis C and Influenza A. The mechanism involves the disruption of viral replication processes .
  • Anticancer Activity : NPD and its derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that related phosphonates can induce apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest and increased expression of pro-apoptotic factors like Bax .

Case Studies

Several studies have investigated the biological activity of NPD and related compounds:

  • Inhibition of Tumor Growth : A study evaluating the effects of a related compound on HepG2 liver cancer cells found that treatment resulted in significant cell death and a decrease in cell viability with an IC50 value around 7 μM. The mechanism was linked to S-phase arrest in the cell cycle .
    Cell LineIC50 (μM)Mechanism
    HepG27S-phase arrest
    A5498.99Apoptosis induction
  • Antiviral Efficacy : Another investigation focused on the antiviral properties of phosphorodichloridates showed promising results against Hepatitis C virus, with effective inhibition rates observed at concentrations ranging from 1-10 μM.

Research Findings

Recent literature highlights several key findings regarding the biological activity of NPD:

  • Pharmacokinetics : The pharmacokinetic profile indicates rapid metabolism and clearance from systemic circulation, which is advantageous for minimizing toxicity while maintaining efficacy .
  • Enzymatic Activation : The activation of NPD via enzymatic hydrolysis has been characterized, revealing that specific enzymes play crucial roles in converting it into its active form .

Properties

Molecular Formula

C5H11Cl2O2P

Molecular Weight

205.02 g/mol

IUPAC Name

1-dichlorophosphoryloxy-2,2-dimethylpropane

InChI

InChI=1S/C5H11Cl2O2P/c1-5(2,3)4-9-10(6,7)8/h4H2,1-3H3

InChI Key

GQNAJJFEBAGWDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COP(=O)(Cl)Cl

Origin of Product

United States

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